molecular formula C12H12N2 B2846011 (2-(Pyridin-3-yl)phenyl)methanamine CAS No. 859915-27-8

(2-(Pyridin-3-yl)phenyl)methanamine

Cat. No.: B2846011
CAS No.: 859915-27-8
M. Wt: 184.242
InChI Key: APSSIXBEZAGJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 58088-53-2 . It has a molecular weight of 184.24 and its IUPAC name is phenyl (3-pyridinyl)methylamine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 . The Canonical SMILES is C1=CC=C(C=C1)C(C2=CN=CC=C2)N .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 184.24 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 184.100048391 g/mol . The topological polar surface area is 38.9 Ų .

Scientific Research Applications

  • Catalysis and Organic Synthesis : The compound and its derivatives have been utilized in catalytic applications. For instance, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis (Roffe et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating variants of this compound have been synthesized and demonstrated unprecedented photocytotoxicity in red light, along with potential for cellular imaging (Basu et al., 2014).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to (2-(Pyridin-3-yl)phenyl)methanamine, have been synthesized and shown to exhibit anticonvulsant activity (Pandey & Srivastava, 2011).

  • Anticancer Activity : New palladium(II) and platinum(II) complexes based on Schiff base ligands related to this compound have shown promising anticancer activity, suggesting their potential in chemotherapeutic applications (Mbugua et al., 2020).

  • Ligand Exchange and Spin State Equilibria : Studies on Fe(II) complexes based on pentadentate ligands related to this compound have provided insights into ligand exchange and spin state equilibria, which are important for understanding their reactivity and applications in coordination chemistry (Draksharapu et al., 2012).

  • Anion Detection in Aqueous Solutions : A tri-(2-picolyl) amine-modified triarylborane, based on a framework including this compound, has been developed for the detection of CN- and F- anions in aqueous solutions, demonstrating its utility in environmental monitoring (Zhang et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “(2-(Pyridin-3-yl)phenyl)methanamine” are not available, research on pyridine derivatives is ongoing. For instance, a study on the synthesis of substituted pyridines reports the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This could potentially be applied to “this compound” and other similar compounds.

Properties

IUPAC Name

(2-pyridin-3-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSIXBEZAGJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Example 119B and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 185 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.